molecular formula C19H20N6O B5969423 N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE

N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE

Cat. No.: B5969423
M. Wt: 348.4 g/mol
InChI Key: GXQPJSXRGYLZTA-UHFFFAOYSA-N
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Description

N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including amino and methylamino groups, contributes to its reactivity and versatility in chemical reactions.

Properties

IUPAC Name

N-[(Z)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-11-8-9-16-14(10-11)12(2)22-19(23-16)25-18(20)24-17(26)13-6-4-5-7-15(13)21-3/h4-10,21H,1-3H3,(H3,20,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQPJSXRGYLZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\NC(=O)C3=CC=CC=C3NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by condensing 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions. This step often requires heating and the use of a catalyst to facilitate the cyclization reaction.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. These reactions are typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acidic by-products.

    Amino Group Functionalization: The amino groups can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable electrophile. Common reagents for this step include amines like methylamine or dimethylamine.

    Final Coupling Reaction: The final step involves coupling the quinazoline derivative with 2-(methylamino)benzamide under appropriate conditions to form the desired compound. This step may require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxyl group for nucleophilic attack.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. Key considerations include optimizing reaction conditions to maximize yield, using continuous flow reactors for efficient production, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylamino groups, where nucleophiles such as halides or alkoxides replace the existing functional groups.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds. Common reagents for these reactions include palladium catalysts and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Halides (e.g., methyl iodide), alkoxides (e.g., sodium methoxide), solvents like DMF (dimethylformamide), moderate temperatures.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4), organometallic reagents (e.g., Grignard reagents), inert atmosphere (e.g., nitrogen or argon).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, and coupling reactions can generate complex molecules with new C-N or C-C bonds.

Scientific Research Applications

N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition, receptor binding, and signal transduction pathways.

    Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It may act as a lead compound for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and polymers. It may also serve as a corrosion inhibitor or catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of kinases or other signaling proteins, disrupting cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE can be compared with other similar compounds, such as:

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